molecular formula C18H25BrN4O2 B2871446 N-(4-bromophenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide CAS No. 723740-86-1

N-(4-bromophenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide

Cat. No. B2871446
CAS RN: 723740-86-1
M. Wt: 409.328
InChI Key: VUDKLIDJSLECIY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide, also known as BPPA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. BPPA is a piperazine derivative that has been shown to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Asymmetric Synthesis and Derivative Formation

Researchers have explored the asymmetric synthesis of related piperazine derivatives from chiral non-racemic lactams. This process involves the synthesis of enantiomerically pure forms of substituted piperidines, demonstrating the compound's utility in creating optically active pharmaceutical intermediates (Micouin et al., 1994).

Biological Activity and Pharmaceutical Applications

A study on N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives revealed their synthesis and evaluation against various enzymes, demonstrating promising activity against acetylcholinesterase and butyrylcholinesterase, suggesting potential for therapeutic applications (Khalid et al., 2014).

Chemical Synthesis Efficiency

Research has also focused on efficient synthesis methods for related compounds, showcasing a practical process for creating N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide. This work highlights the removal of undesired by-products through simple filtration, improving the yield and efficiency of synthesis (Guillaume et al., 2003).

Development of Aqueous-Soluble Inhibitors

Investigations into the design of aqueous-soluble potent inhibitors for human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) identified compounds with significant oral absorption and selectivity. Such research underscores the compound's role in developing treatments for diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

Ionic Liquid Crystals and Material Science

The use of piperazine derivatives for the design of ionic liquid crystals, demonstrating a rich mesomorphic behavior dependent on the type of cation and anion. This application suggests the potential for creating materials with specific thermal and electronic properties (Lava et al., 2009).

properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN4O2/c19-15-4-6-16(7-5-15)20-17(24)14-21-10-12-23(13-11-21)18(25)22-8-2-1-3-9-22/h4-7H,1-3,8-14H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDKLIDJSLECIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide

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